N-(2,5-diethoxyphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(2,5-diethoxyphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-diethoxyphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.
Substitution Reactions: The phenyl groups with ethoxy and methoxy substituents are introduced through nucleophilic aromatic substitution reactions.
Amidation: The carboxamide group is introduced through an amidation reaction, where a carboxylic acid reacts with an amine.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups.
Reduction: Reduction reactions can occur at the triazole ring or the carboxamide group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield phenolic derivatives, while reduction could lead to amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its triazole core, which is known for its pharmacological properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,5-diethoxyphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include proteins involved in cell signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring and are known for their diverse biological activities.
Phenyl Substituted Triazoles: Compounds with phenyl groups attached to the triazole ring, which can influence their chemical and biological properties.
Uniqueness
N-(2,5-diethoxyphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which can affect its reactivity and biological activity. The presence of both ethoxy and methoxy groups, along with the carboxamide functionality, distinguishes it from other triazole derivatives.
Properties
Molecular Formula |
C20H23N5O4 |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
N-(2,5-diethoxyphenyl)-5-(3-methoxyanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C20H23N5O4/c1-4-28-15-9-10-17(29-5-2)16(12-15)22-20(26)18-19(24-25-23-18)21-13-7-6-8-14(11-13)27-3/h6-12H,4-5H2,1-3H3,(H,22,26)(H2,21,23,24,25) |
InChI Key |
NXWDYBWRXREJDC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)NC(=O)C2=NNN=C2NC3=CC(=CC=C3)OC |
Origin of Product |
United States |
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